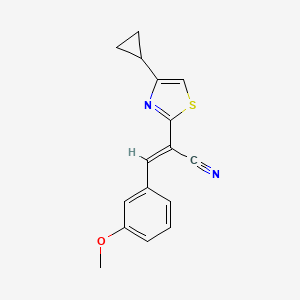
2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile, also known as CT-3, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. CT-3 belongs to the class of compounds known as cannabinoids, which are chemicals that interact with the body's endocannabinoid system to produce a range of effects.
作用机制
2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile interacts with the body's endocannabinoid system by binding to cannabinoid receptors. Specifically, this compound has been shown to bind to the CB2 receptor, which is primarily found in immune cells. This interaction leads to a reduction in inflammation and other immune responses.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and neuroprotective effects, this compound has been shown to have a range of other biochemical and physiological effects. For example, this compound has been shown to have analgesic properties, meaning it can reduce pain. Additionally, this compound has been shown to have antioxidant properties, meaning it can help protect cells from damage caused by free radicals.
实验室实验的优点和局限性
One advantage of using 2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile in lab experiments is that it is a synthetic compound, meaning it can be easily produced in large quantities. Additionally, this compound has been shown to have a relatively low toxicity, making it a safer option for lab experiments. However, one limitation of using this compound in lab experiments is that it is a relatively new compound, and more research is needed to fully understand its effects.
未来方向
There are several potential future directions for research on 2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile. One area of interest is in the development of this compound-based drugs for the treatment of arthritis and other inflammatory conditions. Additionally, research could focus on the potential neuroprotective effects of this compound and its potential use in the treatment of neurological disorders. Finally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in medicine.
合成方法
The synthesis of 2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile involves a series of chemical reactions that begin with the compound 2-aminothiazole. This compound is reacted with cyclopropyl isocyanate to form the intermediate cyclopropylthiourea. The resulting compound is then reacted with 3-methoxybenzyl bromide to form the final product, this compound.
科学研究应用
2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile has been the subject of several scientific studies due to its potential therapeutic applications. Research has shown that this compound has anti-inflammatory properties and may be useful in the treatment of conditions such as arthritis. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's disease.
属性
IUPAC Name |
(E)-2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(3-methoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-19-14-4-2-3-11(8-14)7-13(9-17)16-18-15(10-20-16)12-5-6-12/h2-4,7-8,10,12H,5-6H2,1H3/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSWBNDUPYTEIV-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C(C#N)C2=NC(=CS2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5338341.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5338349.png)
![4-[5-(4-biphenylyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5338357.png)
![isopropyl 4-[(phenylsulfonyl)amino]benzoate](/img/structure/B5338360.png)
![3-(4-bromophenyl)-2-{2-[4-(dimethylamino)phenyl]vinyl}-4(3H)-quinazolinone](/img/structure/B5338361.png)
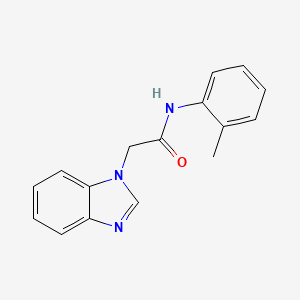
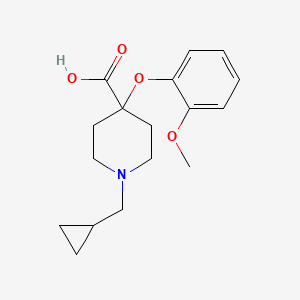
![N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}methanesulfonamide](/img/structure/B5338395.png)
![4-[(4-ethoxy-3-ethylphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B5338398.png)
![3-[2-(2,6-difluorophenyl)-1H-imidazol-1-yl]-N,N-dimethylpropan-1-amine](/img/structure/B5338423.png)
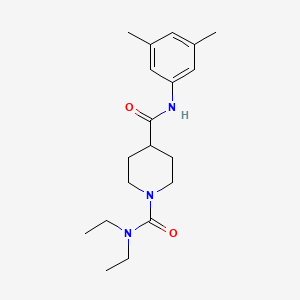
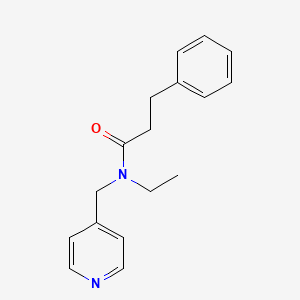
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[3-(2-pyridinyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5338448.png)
![2-{2-[4-(methylthio)phenyl]vinyl}-4-quinolinol](/img/structure/B5338449.png)
